molecular formula C12H15FN2O4 B8808260 Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate

Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate

Cat. No. B8808260
M. Wt: 270.26 g/mol
InChI Key: LTEXPORXWFUHGZ-UHFFFAOYSA-N
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Patent
US08349824B2

Procedure details

A mixture of methyl 2-(tert-butoxycarbonylamino)-5-fluoroisonicotinate (1.80 g, 6.66 mmol) and hydrochloric acid (6N in ether, 40 ml, 240 mmol) is stirred for 20 hours at 25° C. The solvent is evaporated and the light brown slurry is diluted with ethyl acetate, cooled to 0° C. and adjusted to pH 8 with sat. aqueous sodium carbonate solution. The organic layer is washed with brine, dried with magnesium sulfate and the solvent is removed under reduced pressure affording methyl 2-amino-5-fluoroisonicotinate (932 mg, 82.2%) as a brown waxy solid. MS: m/z=171.0 (M+H+).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:10]=[C:11]([C:16]([F:19])=[CH:17][N:18]=1)[C:12]([O:14][CH3:15])=[O:13])=O)(C)(C)C.Cl>>[NH2:8][C:9]1[CH:10]=[C:11]([C:16]([F:19])=[CH:17][N:18]=1)[C:12]([O:14][CH3:15])=[O:13]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=C(C(=O)OC)C(=CN1)F
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
is stirred for 20 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
ADDITION
Type
ADDITION
Details
the light brown slurry is diluted with ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
WASH
Type
WASH
Details
The organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C(=CN1)F
Measurements
Type Value Analysis
AMOUNT: MASS 932 mg
YIELD: PERCENTYIELD 82.2%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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